molecular formula C7H7Cl2NO B13674247 3-Chloro-2-(chloromethyl)-6-methoxypyridine

3-Chloro-2-(chloromethyl)-6-methoxypyridine

Cat. No.: B13674247
M. Wt: 192.04 g/mol
InChI Key: CPKWBMRTACFLPK-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)-6-methoxypyridine is an organic compound belonging to the class of pyridines It is characterized by the presence of two chlorine atoms and a methoxy group attached to a pyridine ring

Preparation Methods

The synthesis of 3-Chloro-2-(chloromethyl)-6-methoxypyridine typically involves multiple steps. One common method includes the chlorination of 2-(chloromethyl)-6-methoxypyridine using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Industrial production methods may involve large-scale chlorination processes with optimized reaction parameters to ensure high purity and efficiency.

Chemical Reactions Analysis

3-Chloro-2-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-(chloromethyl)-6-methoxypyridine or other reduced derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield corresponding hydroxyl derivatives.

Scientific Research Applications

3-Chloro-2-(chloromethyl)-6-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(chloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

3-Chloro-2-(chloromethyl)-6-methoxypyridine can be compared with other similar compounds, such as:

    3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: This compound also contains chlorine atoms and a pyridine ring but differs in the position and type of substituents.

    2-Chloro-3-chloromethyl-5,7-dimethylquinoline: Similar in structure but with additional methyl groups, affecting its chemical properties and reactivity.

    2-Chloro-3-chloromethyl-6,7-dimethylquinoline: Another related compound with different substitution patterns, leading to variations in its applications and effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-3-2-5(9)6(4-8)10-7/h2-3H,4H2,1H3

InChI Key

CPKWBMRTACFLPK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)Cl)CCl

Origin of Product

United States

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